LL-37, Human TFA
Description
LL-37 is the sole human cathelicidin antimicrobial peptide (CAMP), derived from the C-terminal cleavage of its precursor protein hCAP-18 . It is synthesized as a 37-residue peptide (sequence: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) and is purified as a trifluoroacetic acid (TFA) salt via reverse-phase chromatography, achieving >98% purity . LL-37 exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, alongside immunomodulatory functions such as chemotaxis, wound healing, and cytokine regulation . Its TFA salt form ensures stability during lyophilization and storage, though residual TFA content (17 molecules per LL-37 molecule) may slightly influence experimental outcomes in certain assays .
Properties
Molecular Formula |
C₂₀₅H₃₄₀N₆₀O₅₃.C₂HF₃O₂ |
|---|---|
Molecular Weight |
4607.28 |
sequence |
One Letter Code: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
LL-37 exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its mechanism of action involves disrupting microbial membranes and modulating immune responses.
- Bacterial Inhibition : LL-37 has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that LL-37 can kill Staphylococcus aureus and Escherichia coli effectively by disrupting their membrane integrity .
- Fungal Activity : Research has demonstrated that LL-37 can stimulate the growth of Aspergillus fumigatus, a common pathogen in cystic fibrosis patients, leading to increased toxin secretion . This dual role highlights the complexity of LL-37's interactions with different pathogens.
- Viral Inhibition : LL-37 may also play a role in inhibiting viral infections by modulating host immune responses and directly affecting viral replication processes .
Role in Immune Response
LL-37 is not only antimicrobial but also plays a crucial role in the innate immune system by acting as a chemotactic factor for various immune cells.
- Chemotaxis : LL-37 has been shown to attract neutrophils, monocytes, and T lymphocytes to sites of infection through its interaction with formyl peptide receptor-like 1 (FPRL1) . This recruitment is vital for initiating an effective immune response against pathogens.
- Modulation of Cytokine Production : The peptide influences the production of pro-inflammatory cytokines, enhancing the inflammatory response necessary for combating infections .
- Wound Healing : LL-37 promotes wound healing by enhancing epithelial cell migration and proliferation, which is essential for tissue repair following injury .
Therapeutic Applications
Given its properties, LL-37 has potential therapeutic applications in various medical fields:
- Alternative to Antibiotics : With rising antibiotic resistance, LL-37 is being explored as a potential alternative due to its broad-spectrum activity against resistant strains .
- Treatment of Inflammatory Diseases : Due to its immunomodulatory effects, LL-37 may be beneficial in treating conditions characterized by excessive inflammation, such as psoriasis and asthma .
- Biomaterials Development : The self-assembly properties of LL-37 into fibrils suggest potential applications in creating durable biomaterials for medical use .
Table 1: Summary of Key Studies on LL-37 Applications
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison of LL-37 with Key Antimicrobial Peptides
Key Observations :
- LL-37 vs. CRAMP : LL-37 and CRAMP share functional homology (e.g., antiviral activity against influenza), but CRAMP’s expression in murine models limits direct therapeutic translation .
- LL-37 vs. HNPs exhibit stronger viral neutralization in synergy with SP-D .
- LL-37 vs. Temporin A : LL-37’s chloride salt form shows 119.2% relative peptide content compared to TFA salts, whereas temporin A exhibits overestimated purity due to molar extinction coefficient discrepancies .
Mechanisms of Action
Table 2: Mechanistic Comparison of Antimicrobial and Immunomodulatory Activities
Key Findings :
- Antimicrobial Activity : LL-37 disrupts bacterial membranes (e.g., Legionella dumoffii) and influenza A viruses via membrane destabilization, unlike SP-D or HNPs, which rely on aggregation .
- Immunomodulation: LL-37 downregulates CXCR2 in monocytes and inhibits ERK phosphorylation, reducing CD36-mediated lipid accumulation in hepatocytes .
- Cancer Dualism : LL-37 promotes proliferation in ovarian, breast, and lung cancers but suppresses gastric cancer growth, highlighting context-dependent roles .
Therapeutic Potential and Limitations
Key Insights :
- LL-37 in Periodontitis : Overexpressed in gingival epithelium and saliva, LL-37 correlates with periodontal disease severity and bacterial load .
- Vitamin D Dependency : LL-37 expression is upregulated by 1,25-hydroxyvitamin D3, linking deficiency to recurrent respiratory infections .
- Cardiovascular Role : Elevated serum LL-37 in unstable angina patients suggests a role in atherosclerosis, mitigated by traditional Chinese medicine (e.g., Yangxinshi tablets) .
Preparation Methods
Fmoc Chemistry-Based Synthesis
The predominant method for preparing LL-37 involves Fmoc-based SPPS on a peptide synthesizer. This approach has been extensively documented:
Synthesis Protocol : LL-37 and its derivatives are synthesized on solid supports such as Rink amide resin or Dawson Dbz AM resin. The process involves sequential coupling of Fmoc-protected amino acids using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole), with DIPEA (N,N-diisopropylethylamine) as a base to facilitate coupling reactions.
Resin Neutralization and Coupling : For example, the Rink amide resin is neutralized with 5% DIPEA before amino acid coupling. Each amino acid is coupled using HBTU/HOBT/DIPEA in DMF (dimethylformamide), followed by Fmoc deprotection with piperidine. Double coupling and double deprotection steps are often employed to ensure completeness.
Microwave-Assisted Synthesis : Microwave-assisted SPPS has been used to enhance coupling efficiency and reduce synthesis time, as demonstrated in the preparation of cyclic LL-37 derivatives.
Cleavage and Deprotection
After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail typically containing trifluoroacetic acid (TFA), with scavengers such as thioanisole, ethanedithiol, and triisopropylsilane (TIPS) to prevent side reactions. For example, cleavage is performed at room temperature for 2–3 hours using TFA/TIPS/water mixtures.
The crude peptide is then precipitated in cold diethyl ether to remove cleavage reagents and scavengers.
Post-Synthesis Processing and Purification
Purification
The crude LL-37 peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from truncated sequences and other impurities based on hydrophobicity.
Mass spectrometry (MS) is used to confirm the molecular mass and purity of the synthesized peptide, ensuring the correct sequence and integrity.
Cyclization and Derivative Preparation
To enhance stability and activity, cyclic derivatives of LL-37 have been prepared by head-to-tail cyclization. For example, the peptide is synthesized on a Dbz linker resin, which facilitates cyclization after cleavage via activation with 4-nitrophenylchloroformate and DIPEA in DMF, followed by cyclization in solution.
These cyclic peptides show increased proteolytic stability and antimicrobial activity under physiological conditions.
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure of LL-37 in membrane-mimicking environments. The peptide adopts a helix-break-helix conformation with dynamic N- and C-termini.
Crystallographic studies of LL-37 fragments (e.g., residues 17–29) reveal self-assembly into densely packed helical fibrils stabilized by hydrophobic cores and polar interactions, which are important for biological activity.
Summary Table of LL-37 Preparation Methods
| Preparation Step | Method Details | Key Reagents/Equipment | Notes |
|---|---|---|---|
| Solid-Phase Synthesis | Fmoc SPPS on Rink amide or Dbz AM resin; microwave-assisted elongation | Peptide synthesizer (e.g., ABI-431A, Liberty 1), Fmoc-AA, HBTU, HOBT, DIPEA | Double coupling/deprotection to ensure sequence fidelity |
| Cleavage & Deprotection | TFA-based cleavage cocktail (TFA/TIPS/water/thioanisole/ethanedithiol) at RT for 2–3 hours | TFA, TIPS, scavengers | Precipitates peptide in cold diethyl ether |
| Purification | Reverse-phase HPLC | RP-HPLC system | Confirms purity and removes truncated peptides |
| Molecular Mass Confirmation | Mass spectrometry (e.g., TSQ 700, MALDI-TOF) | Mass spectrometer | Confirms correct peptide sequence and molecular weight |
| Cyclization (for derivatives) | Activation of Dbz linker resin-bound peptide with 4-nitrophenylchloroformate and DIPEA, followed by cyclization | 4-nitrophenylchloroformate, DIPEA, DMF | Enhances proteolytic stability and antimicrobial activity |
| Structural Analysis | NMR spectroscopy, X-ray crystallography | NMR spectrometer, synchrotron beamlines | Determines active conformation and self-assembly properties |
Research Findings and Analytical Data
Chemotactic Activity : Synthesized LL-37 peptides demonstrate dose-dependent chemotactic activity for mast cells, confirmed by migration assays using 24-well plates and polycarbonate membranes with 8-µm pores.
Proteolytic Stability : Cyclic LL-37 derivatives show enhanced stability against proteolytic degradation compared to linear peptides, as demonstrated by in vitro assays.
Degradation by Mast Cells : LL-37 is subject to proteolytic processing by mast cells, which can degrade the peptide into smaller fragments, suggesting a regulatory mechanism in vivo.
Structural Stability : NMR and crystallographic data confirm that LL-37 adopts stable helical structures critical for its antimicrobial and immunomodulatory functions.
Q & A
Q. What experimental models are most appropriate for studying LL-37’s antimicrobial mechanisms?
LL-37’s antimicrobial action is best studied using time-kill assays with pathogens like HSV-1 (enveloped virus) and adenovirus (non-enveloped virus). For example, kill curves at varying peptide concentrations (e.g., 1–100 µg/mL) and timepoints (e.g., 1–4 hours) reveal differences in mechanisms: rapid viral membrane disruption for enveloped viruses (HSV-1) versus slower aggregation/entry inhibition for non-enveloped viruses (Ad19) . Murine macrophage-like cell lines (e.g., J774) are also critical for evaluating LL-37’s immunomodulatory effects, such as pyroptosis inhibition via IL-1β and caspase-1 assays .
Q. How can researchers distinguish LL-37’s direct antimicrobial effects from its immunomodulatory roles?
Use scrambled peptide controls (e.g., LL-37 scrambled peptide acetate) to isolate specific structural interactions. For instance, scrambled peptides retain similar physicochemical properties but lack sequence-specific activity, enabling researchers to differentiate LL-37’s direct membrane disruption from indirect immune signaling (e.g., chemotaxis or cytokine modulation) . Additionally, knockout models (e.g., Camp⁻/⁻ mice) or siRNA-mediated gene silencing in epithelial cells can isolate endogenous LL-37 contributions .
Q. What assays validate LL-37’s role in wound healing and tissue repair?
Keratinocyte migration assays (scratch/wound healing models) and granulation index measurements in diabetic foot ulcer (DFU) clinical trials are standard. For example, 100–500 ng/mL LL-37 enhances keratinocyte migration in vitro, while randomized double-blind trials in DFU patients quantify granulation tissue formation (e.g., ≥0.41 index cutoff) and infection reduction over 21 days .
Advanced Research Questions
Q. How do conflicting data on LL-37’s pro-inflammatory versus anti-inflammatory roles inform experimental design?
Contradictory findings arise from context-dependent concentrations and disease models. For example, LL-37 induces IL-8 in keratinocytes at low concentrations (pro-inflammatory) but inhibits LPS/ATP-induced pyroptosis in sepsis models (anti-inflammatory). Researchers must standardize dose-response curves (e.g., 0.1–10 µM) and select disease-specific readouts (e.g., IL-1β ELISA for sepsis vs. psoriasis-like erythema scoring) .
Q. What methodologies address LL-37’s instability and delivery challenges in therapeutic applications?
pH-responsive nanocarriers (e.g., oleic acid/LL-37 self-assemblies) enhance stability and bioavailability. Structural characterization via synchrotron small-angle X-ray scattering (SAXS) and cryogenic TEM reveals pH-dependent transitions (e.g., micellar cubosomes at pH 6.0 → vesicles at pH 8.0), optimizing peptide release kinetics . Protease-resistant analogs or PEGylation strategies further improve in vivo half-life .
Q. How can researchers reconcile LL-37’s dual role in promoting and suppressing viral infections?
Mechanistic studies must differentiate direct antiviral action (e.g., membrane disruption of enveloped viruses like HSV-1) from immune-mediated effects (e.g., IFN-α induction). For non-enveloped viruses (e.g., HPV), LL-37’s aggregation of viral particles or inhibition of host cell entry (via heparan sulfate competition) should be tested using surface plasmon resonance (SPR) or fluorescence polarization assays .
Q. What strategies resolve discrepancies in LL-37’s oligomerization and amyloidogenic behavior across studies?
In vitro aggregation assays under controlled ionic strength and pH (e.g., Tris-HCl buffer, 37°C) with Thioflavin T staining can track fibril formation. Contrasting results may stem from peptide purity (>98% by HPLC) or solvent composition (e.g., trifluoroethanol vs. aqueous buffers). Cross-linking/mass spectrometry identifies oligomeric states critical for antimicrobial vs. cytotoxic effects .
Q. How does vitamin D (VD) interplay with LL-37 expression, and how is this modeled experimentally?
VD upregulates LL-37 via vitamin D response elements (VDRE) in the CAMP gene promoter. In vitro, treat monocytes/macrophages with 1,25-dihydroxyvitamin D3 (10–100 nM) and measure LL-37 mRNA (qRT-PCR) and peptide levels (Western blot/ELISA). Correlate with antimicrobial activity against Staphylococcus aureus in co-culture assays .
Methodological Best Practices
- Data Validation : Use scrambled peptides and protease inhibitors (e.g., aprotinin) to confirm sequence-specific activity .
- Dosage Standardization : Preclinical studies should align with human tissue concentrations (e.g., 1–5 µg/mL in sweat, 10–100 ng/mL in plasma) .
- Structural Analysis : Combine SAXS, DLS, and TEM for nanocarrier characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
